An In-depth Technical Guide to the Chemical Synthesis of Tosufloxacin Tosylate Hydrate
An In-depth Technical Guide to the Chemical Synthesis of Tosufloxacin Tosylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin (B10865) tosylate hydrate (B1144303) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2] Developed in Japan, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] This guide provides a comprehensive overview of the chemical synthesis of Tosufloxacin tosylate hydrate, detailing the experimental protocols, presenting quantitative data, and visualizing the synthetic workflow and mechanism of action.
Chemical Synthesis Overview
The synthesis of Tosufloxacin tosylate hydrate is a multi-step process that involves the construction of the core 1,8-naphthyridine (B1210474) ring system, followed by the addition of a key side chain and subsequent salt formation. The primary synthetic routes described in the literature can be summarized in the following key stages:
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Formation of the Naphthyridine Core: This typically involves the reaction of a substituted aniline (B41778) with a malonate derivative, followed by cyclization to form the bicyclic naphthyridine structure.
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Substitution Reaction: A crucial step where the C-7 position of the naphthyridine core is substituted with 3-aminopyrrolidine (B1265635).
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Hydrolysis and Salt Formation: The ester group on the carboxylic acid is hydrolyzed, and the molecule is then treated with p-toluenesulfonic acid to form the tosylate salt.
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Hydration and Purification: The final step involves crystallization to yield the hydrated form of the drug with high purity.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies for the key steps in the synthesis of Tosufloxacin tosylate hydrate, based on published patent literature.
Synthesis Route 1: Stepwise Construction
This route involves the sequential construction of the molecule.
Step 1a: Amination
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Reaction: Acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol (B129727), and 2,4-difluoroaniline (B146603) are reacted to form a tosufloxacin tosylate amino compound.[2]
-
Detailed Protocol: Specific reaction conditions and stoichiometry are proprietary and detailed in the patent literature.[2]
Step 1b: Cyclization
-
Reaction: The amino compound from the previous step undergoes a cyclization reaction to form the tosufloxacin tosylate cyclic compound.[2]
-
Detailed Protocol: The tosufloxacin tosylate amino compound is dissolved in N,N-dimethylformamide, and anhydrous potassium carbonate is added. The mixture is reacted at 10-20°C for 3-5 hours. The product is isolated by filtration and drying.[2]
-
Reagent Ratio (by mass): Tosufloxacin tosylate amide substance : anhydrous potassium carbonate : N,N-dimethylformamide = 1 : 0.35 : 4.0.[2]
Step 1c: Substitution
-
Reaction: The cyclic compound is reacted with 3-aminopyrrolidine dihydrochloride (B599025) to substitute the C-7 position.[2]
-
Detailed Protocol: The tosufloxacin tosylate cyclic compound and 3-aminopyrrolidine dihydrochloride are reacted in methanol with triethylamine (B128534). The reaction is carried out at a temperature below 20°C for 48-96 hours.[2]
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Reagent Ratio (by mass): Tosufloxacin tosylate cyclic compound : 3-aminopyrrolidine dihydrochloride : triethylamine : methanol = 1 : 0.575 : 1.095 : 18.75.[2]
Step 1d: Hydrolysis and Salt Formation
-
Reaction: The resulting substitute undergoes hydrolysis and reaction with p-toluenesulfonic acid to form the crude tosufloxacin tosylate.[2]
-
Detailed Protocol: The tosufloxacin tosylate substitute is reacted with acetic acid and p-toluenesulfonic acid in purified water.[2]
-
Reagent Ratio (by mass): Tosufloxacin tosylate substitute : acetic acid : p-toluenesulfonic acid = 1 : 1 : 0.6.[2]
Step 1e: Refining
-
Reaction: The crude product is purified by recrystallization.
-
Detailed Protocol: The crude tosufloxacin tosylate is mixed with medicinal ethanol (B145695) and purified water, stirred for 0.5-1 hour, and then isolated by centrifugal filtration and drying at 40-50°C.[2]
-
Reagent Ratio (by mass): Crude tosufloxacin tosylate : medicinal ethanol : purified water = 1 : 0.37 : 1.4.[2]
| Parameter | Value | Reference |
| Purity (after refining) | ≥ 98.8% | [2] |
| Yield (after refining) | ≥ 95% | [2] |
Synthesis Route 2: Direct Salt Formation
This alternative route involves the direct reaction of a key intermediate with p-toluenesulfonic acid.
Step 2a: Reaction of Key Intermediate
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Reaction: 7-(3-amino-pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[1][5]naphthyridine-3-carboxylic acid ethyl ester is reacted with p-toluenesulfonic acid monohydrate in a mixed solvent of an organic solvent (e.g., methanol, ethanol, or acetone) and water.[6][7]
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Detailed Protocol: The reactants are mixed in the solvent and heated to 65-70°C for several hours until the starting material is consumed (monitored by HPLC). Activated carbon is then added, and the mixture is filtered while hot. The filtrate is cooled to allow for crystallization.[6][7]
Step 2b: Crystallization and Drying
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Detailed Protocol: The filtrate is cooled to 20-25°C and crystallization is allowed to proceed for 4 hours. The resulting crystals are filtered, washed with water, and dried at 55-65°C for 8-18 hours to yield tosufloxacin tosylate monohydrate.[6][7]
| Parameter | Example 1 | Example 2 | Reference |
| Yield | 90.5% | 89.0% | [6][7] |
| Purity | 99.47% | 99.90% | [6][7] |
Visualizing the Synthesis and Mechanism
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for Tosufloxacin Tosylate Hydrate.
Caption: Mechanism of action of Tosufloxacin.
Conclusion
The chemical synthesis of Tosufloxacin tosylate hydrate can be achieved through multiple efficient routes, yielding a high-purity product. The methodologies presented, derived from patent literature, offer a solid foundation for researchers and drug development professionals. Understanding the detailed synthetic pathways and the drug's mechanism of action is crucial for further development, optimization, and quality control in the pharmaceutical industry. The provided data and visualizations serve as a valuable technical resource for those working with this important antibacterial agent.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google Patents [patents.google.com]
- 3. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 4. Tosufloxacin tosylate | 115964-29-9 [chemicalbook.com]
- 5. CN110283168B - Synthetic method of tosufloxacin tosylate cyclic compound - Google Patents [patents.google.com]
- 6. CN110041329A - A kind of preparation method of tosufloxacin tosilate monohydrate - Google Patents [patents.google.com]
- 7. CN110041329B - Preparation method of tosufloxacin tosylate monohydrate - Google Patents [patents.google.com]
